molecular formula C11H8F2N2 B6329845 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% CAS No. 1251275-20-3

5-(2,4-Difluorophenyl)pyridin-2-amine, 95%

Cat. No. B6329845
CAS RN: 1251275-20-3
M. Wt: 206.19 g/mol
InChI Key: XJYDPVZYHDJHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)pyridin-2-amine, 95% (5-DFPPA) is a synthetic compound, which has been widely used in scientific research due to its unique properties. It is a white, crystalline powder and has a melting point of 99-101°C. It is soluble in water, ethanol, and methanol. 5-DFPPA has been used in a variety of applications, including synthesis of other compounds, as a reagent, and as a research tool.

Scientific Research Applications

5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as well as a research tool in studies of biological systems. It has also been used in the study of enzyme inhibitors, as a fluorescent probe in cell imaging, and as a tool for studying the structure and function of proteins.

Mechanism of Action

5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are important regulators of inflammation. 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to inhibit the enzyme by binding to its active site, thus preventing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has been found to have anti-tumor effects, to reduce the risk of cardiovascular disease, and to have anti-bacterial effects.

Advantages and Limitations for Lab Experiments

5-(2,4-Difluorophenyl)pyridin-2-amine, 95% has several advantages for laboratory experiments. It is a highly soluble compound and is easy to use in various synthetic reactions. Additionally, it is relatively inexpensive and has a high degree of purity. However, there are some limitations to its use in laboratory experiments. It is not very stable in alkaline solutions and must be stored in a cool, dry place to maintain its efficacy. Additionally, it is not very soluble in organic solvents and must be used in aqueous solutions.

Future Directions

The potential future directions for 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% are numerous. It has been suggested that it could be used to study the effects of other drugs on the COX-2 enzyme, as well as to study the effects of inflammation on other biological systems. Additionally, it could be used to develop new drugs that target COX-2 or other enzymes. Additionally, it could be used to study the effects of inflammation on other biological systems, such as the immune system. Finally, it could be used to develop new drugs that target other enzymes or pathways.

Synthesis Methods

The synthesis of 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% is accomplished by the reaction of 2,4-difluorophenylboronic acid and pyridine-2-carboxylic acid. The reaction is conducted in a two-step process, first by forming the difluorophenylboronic ester and then by reacting it with pyridine-2-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70°C. The reaction yields 5-(2,4-Difluorophenyl)pyridin-2-amine, 95% in 95% purity.

properties

IUPAC Name

5-(2,4-difluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDPVZYHDJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorophenyl)pyridin-2-amine

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